molecular formula C13H12ClN3O4 B14495786 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate CAS No. 63810-14-0

1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate

Cat. No.: B14495786
CAS No.: 63810-14-0
M. Wt: 309.70 g/mol
InChI Key: FDOKBTHEZBNQHS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1-ethyl-3-methyl-1H-pyrazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63810-14-0

Molecular Formula

C13H12ClN3O4

Molecular Weight

309.70 g/mol

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl) 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C13H12ClN3O4/c1-3-16-12(6-8(2)15-16)21-13(18)10-5-4-9(14)7-11(10)17(19)20/h4-7H,3H2,1-2H3

InChI Key

FDOKBTHEZBNQHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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